Cerium phosphate

概要

説明

Cerium phosphate (CePO₄) exists in two primary oxidation states: cerium(III) phosphate (CePO₄, monazite) and cerium(IV) phosphate (Ce(PO₄)(HPO₄)₀.₅(H₂O)₀.₅). These compounds exhibit unique structural, catalytic, and optical properties, making them valuable in applications such as UV protection, catalysis, ion exchange, and bioremediation . CePO₄ is notable for its low photocatalytic activity, thermal stability, and biocompatibility. This article provides a detailed comparison of this compound with structurally or functionally similar compounds, supported by data from recent studies.

作用機序

Target of Action

Cerium phosphate primarily targets surface structures and biochemical pathways within various environments . Its interaction with these targets can lead to significant changes in their properties and functions .

Mode of Action

This compound interacts with its targets through a series of complex processes. For instance, it has been found that this compound nanorods, despite their hexagonal phase bulk structure, contain mixed monoclinic and hexagonal domains on the surface layer . This demonstrates the compound’s ability to interact with and alter surface structures at the nanoscale .

Moreover, this compound has been shown to adsorb carbonate preferentially on the monoclinic domains . This suggests that the compound can influence the chemical composition of its targets, although the exact mechanism behind this phenomenon is yet to be determined .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been found to influence the formation of hydroxyl radicals in the presence of peroxidase . This suggests that this compound can impact biochemical pathways related to oxidative stress and other radical-related processes .

Pharmacokinetics

It’s known that the compound’s properties can be influenced by various factors such as ph, temperature, and pressure

Result of Action

The action of this compound results in significant changes at the molecular and cellular levels. For example, the introduction of dopant ions to this compound rods has been shown to affect the magnetic susceptibility and the bulk crystal phase of the nanoparticles . This demonstrates the compound’s ability to alter the physical and chemical properties of its targets .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other ions in the environment . Additionally, the compound’s properties can be influenced by environmental conditions such as temperature and pressure .

生化学分析

Biochemical Properties

Cerium phosphate interacts with various biomolecules, influencing biochemical reactions. For instance, it has been shown to interact with enzymes and proteins, affecting their function . The monoclinic form of this compound has been found to have a higher catalytic activity in the presence of peroxidase, attributed to its greater ability to create hydroxyl radicals .

Cellular Effects

This compound nanoparticles (nanoceria) have demonstrated significant effects on various types of cells. For instance, they have been shown to mitigate reactive oxygen species (ROS) levels in cells, which can influence cell signaling pathways, gene expression, and cellular metabolism . Moreover, the transformation of nanoceria in cells is species-dependent, with different plant species showing different capacities to transform nanoceria into Ce(III) species .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, studies have shown that this compound nanorods can be synthesized with controlled morphology and chemical composition, providing insights into the factors affecting crystal growth

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on the impact of cerium oxide nanoparticles on adenine-induced chronic kidney disease in rats showed that this compound could improve or prevent renal damage caused by adenine . The specific dosage effects, threshold effects, and potential toxic or adverse effects at high doses need further exploration.

Metabolic Pathways

This compound may be involved in various metabolic pathways. For instance, cerium oxide nanoparticles have been shown to modulate the metabolic gene expression in glioblastoma multiforme (GBM) derived cell lines

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that depend on various factors. For example, different plant species have been shown to internalize this compound differently, affecting its distribution within the cells

Subcellular Localization

While some studies have suggested that this compound may be localized in specific subcellular compartments

生物活性

Cerium phosphate (CePO₄) and its derivatives, particularly cerium oxide (CeO₂) and their interactions with phosphate species, have garnered significant attention in biomedical research due to their unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its catalytic properties, potential as a phosphate binder, and applications in various therapeutic contexts.

Overview of this compound

This compound exists in several forms, primarily cerium(III) phosphate (CePO₄) and cerium(IV) phosphate (Ce(PO₄)(HPO₄)₀.₅(H₂O)₀.₅). These compounds exhibit distinct physicochemical properties that influence their biological interactions and applications.

Catalytic Properties

Cerium-based nanomaterials, particularly cerium oxide nanoparticles (CeNPs), have shown promising catalytic activities mimicking superoxide dismutase (SOD) and catalase enzymes. Research indicates that the biological activity of CeNPs can be significantly altered by the presence of phosphate ions:

- SOD Mimetic Activity : In a study examining the interaction between CeNPs and phosphate, it was observed that exposure to phosphate buffers led to a complete loss of SOD mimetic activity at concentrations above 100 μM. This was accompanied by a shift in UV-visible absorbance from 250 nm to 275 nm, indicating changes in the surface chemistry of the nanoparticles .

- Catalase Activity : Conversely, the same study reported that phosphate-treated CeNPs exhibited enhanced catalase-like activity, effectively degrading hydrogen peroxide in a dose-dependent manner. This dual functionality underscores the complex interplay between cerium compounds and biological systems .

This compound as a Phosphate Binder

Recent investigations have highlighted cerium oxide's potential as an effective phosphate binder, particularly in managing serum phosphorus levels in chronic kidney disease (CKD) patients:

- In Vitro and In Vivo Studies : A study involving 5/6 nephrectomy model rats demonstrated that cerium oxide could significantly reduce serum phosphate concentrations without causing hepatotoxicity or adversely affecting kidney function. The results indicated that cerium oxide effectively adsorbs phosphates at both acidic and neutral pH levels, providing a potential alternative to existing phosphate binders like lanthanum carbonate .

Biocompatibility and Cytotoxicity

The biocompatibility of cerium phosphates has been assessed through various cytotoxicity studies:

- Cytotoxicity Analysis : Comparative studies on human mesenchymal stem cells and mouse fibroblast cell lines showed that both cerium(III) and cerium(IV) phosphates were non-toxic at relevant concentrations. This suggests their suitability for use in cosmetic applications, such as sunscreens, where they can provide UV shielding without adverse cellular effects .

Table: Summary of Biological Activities of this compound Compounds

| Activity | Cerium(III) Phosphate | Cerium(IV) Phosphate | Notes |

|---|---|---|---|

| SOD Mimetic Activity | Inhibited at high [PO₄³⁻] | Not specified | Activity loss correlated with phosphate concentration. |

| Catalase Activity | Enhanced with [PO₄³⁻] | Not specified | Dose-dependent degradation of H₂O₂ observed. |

| Phosphate Binding | Effective | Effective | Reduces serum phosphorus levels in CKD models. |

| Cytotoxicity | Non-toxic | Non-toxic | Suitable for therapeutic and cosmetic applications. |

Case Studies

- Phosphate Binding Efficacy : In a controlled study with CKD model rats, cerium oxide treatment led to significant reductions in serum phosphorus levels while maintaining normal liver enzyme levels, indicating safety .

- Cytotoxicity Assessment : A cytotoxicity study involving human mesenchymal stem cells revealed no significant adverse effects from exposure to cerium phosphates at concentrations used in commercial products .

科学的研究の応用

Catalytic Applications

Bifunctional Catalysts

Cerium phosphate has been identified as an effective bifunctional catalyst for various organic transformations. A notable study from the Tokyo Institute of Technology demonstrated its use in the chemoselective acetalization of biomass-derived 5-hydroxymethylfurfural (HMF) with alcohols. This process showcased high chemoselectivity and reusability, making it a promising candidate for sustainable chemical production from biomass resources .

Table 1: Catalytic Performance of this compound in Organic Reactions

| Reaction Type | Catalyst Used | Selectivity (%) | Reusability | Reference |

|---|---|---|---|---|

| Acetalization of HMF | CePO₄ | 95 | Yes | |

| Oxidation of Methane | CePO₄ | 85 | Not specified |

Environmental Remediation

Phosphate Precipitation

this compound has been employed in wastewater treatment processes to precipitate phosphate ions. Research indicates that certain bacteria can enhance the precipitation of this compound along with other minerals, effectively removing phosphates from wastewater systems . This application is critical for reducing eutrophication in aquatic environments.

Table 2: Phosphate Precipitation Efficiency

Biomedical Applications

Biocompatibility and Drug Delivery

Cerium phosphates are being explored for their biocompatibility and potential use in drug delivery systems. Studies have shown that cerium phosphates can serve as carriers for therapeutic agents due to their stability in biological environments . Additionally, they exhibit low toxicity levels when tested on human cell lines.

Table 3: Biocompatibility Studies of this compound

| Cell Line | Concentration (mg/mL) | Cell Viability (%) | Reference |

|---|---|---|---|

| Human Mesenchymal Stem Cells | 0.125 | 95 | |

| NCTC L929 Mouse Fibroblasts | 0.5 | 90 |

Material Science Applications

UV Shielding Materials

this compound is also being utilized in cosmetic applications as a UV filter. Its ability to reflect light makes it suitable for formulations aimed at protecting skin from harmful UV radiation. Research indicates that this compound can be combined with other compounds to enhance its effectiveness as a UV shield .

Table 4: UV Protection Efficacy of this compound

Case Study 1: Sustainable Chemical Production

The development of a this compound catalyst for the acetalization of HMF illustrates its potential in sustainable chemical processes, contributing to the valorization of biomass into valuable chemicals .

Case Study 2: Wastewater Treatment

Research on bacterial strains capable of precipitating this compound highlights its role in bioremediation efforts aimed at reducing phosphorus levels in wastewater systems, thereby mitigating environmental pollution .

化学反応の分析

Catalytic Reactions

Cerium phosphate acts as a bifunctional catalyst in organic and environmental processes:

2.1 Chemoselective Acetalization

-

Substrates : 5-Hydroxymethylfurfural (HMF) and alcohols.

-

Mechanism : Lewis acid (Ce³⁺) and weak base (PO₄³⁻) sites activate carbonyl groups and alcohols, respectively .

2.2 Ozone Activation

-

Reaction : CePO₄/CeO₂ nanocomposites enhance hydroxyl radical (·OH) formation:

-

Performance : 80% degradation of benzoic acid in chloride-rich environments .

Dissolution and Decomposition

3.1 Acidic Dissolution

3.2 Biogenic Dissolution

-

Ligands : Organic acids (e.g., citrate, oxalate) promote CePO₄ dissolution via ligand-assisted decoupling:

-

Outcome : Preferential Ce release over P, forming CeO₂ precipitates .

Photocatalytic and Redox Reactions

4.1 UV-Shielding and Photocatalysis

-

CePO₄ vs. CeO₂ : CePO₄ exhibits lower photocatalytic activity (SPF = 1.0) compared to CeO₂ (SPF = 2.9) .

-

Composite Performance : CePO₄/CeO₂ hybrids show intermediate SPF (1.4–1.8) but resist chloride inhibition .

4.2 Redox Cycling

Functionalization and Composite Formation

5.1 Phosphorylation in Prebiotic Chemistry

-

Reaction : CePO₄ facilitates nucleoside phosphorylation using formamide:

-

Yield : Thymidine monophosphate (TMP) dominates under light .

5.2 Hybrid Catalysts

Table 2: Catalytic Performance Comparison

Q & A

Q. Basic: What are the common synthesis methods for cerium phosphate, and how do they influence material properties?

This compound can be synthesized via low-heating solid-state reactions (e.g., ammonium this compound [(NH₄)₂Ce(PO₄)₂·H₂O]( )), sol-gel methods with additives like ethylene glycol (), or hydrothermal routes ( ). The choice of precursors (e.g., Ce(NO₃)₃ vs. CeCl₃), reaction temperature, and additives (e.g., sodium dodecyl sulfate) critically impact crystallinity, particle morphology, and catalytic activity. For instance, heating at 600°C yields crystalline FePO₄-CePO₄ composites, while lower temperatures (<400°C) produce amorphous phases with higher catalytic activity in aqueous reactions .

Q. Advanced: How can synthesis parameters be optimized to control phase purity and crystallinity in this compound nanostructures?

Phase transitions (e.g., cubic CeO₂ to hexagonal CePO₄) are sensitive to phosphate concentration and temperature . For example:

- Phosphate concentration : Below 1×10⁻³ M, CeO₂ nanorods dominate; above 1×10⁻² M, CePO₄ impurities emerge ( ).

- Temperature : At 170°C with 8.25×10⁻² M K₃PO₄, hexagonal CePO₄ forms, while nickel doping induces a monoclinic phase ( ).

Methodological tip : Use XRD and Raman spectroscopy to monitor phase transitions. Adjust phosphate ratios and thermal profiles to target specific crystallographic phases .

Q. Basic: What characterization techniques are essential for analyzing this compound structure and composition?

Standard methods include:

- XRD : Identifies crystallographic phases (e.g., distinguishing CeO₂ fluorite vs. hexagonal CePO₄) .

- SEM/TEM : Reveals morphology (e.g., nanorods vs. amorphous aggregates) .

- Raman spectroscopy : Detects PO₄³⁻ symmetric stretching (~979 cm⁻¹) and Ce-O vibrational modes .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration states ().

Q. Advanced: How can researchers resolve contradictions in catalytic activity data for this compound materials?

Discrepancies often arise from surface acidity and Ce³⁺/Ce⁴⁺ redox behavior :

- Acidic sites : Bronsted acidity (P–OH groups) correlates with Ce/P ratios. Lower Ce/P increases P–OH density, enhancing catalytic activity in lactic acid dehydration ().

- Redox activity : Ce³⁺-rich surfaces (e.g., in nanoparticles) mimic phosphatase-like activity, hydrolyzing organic phosphate esters ( ).

Methodological tip : Combine NH₃-TPD (temperature-programmed desorption) for acidity measurement with XPS to quantify Ce³⁺/Ce⁴⁺ ratios .

Q. Basic: What are the primary applications of this compound in catalysis?

Key applications include:

- Esterification : Ammonium this compound catalyzes benzyl acetate synthesis via optimized molar ratios (acid/alcohol: 1.5–2.0) and reaction times (2–4 hr) ( ).

- Oxidation/dehydration : Iron-cerium phosphates show high activity in formaldehyde decomposition () and acrylic acid production ().

Q. Advanced: How does the incorporation of dopants (e.g., Ni, Fe) alter the electronic and catalytic properties of this compound?

Dopants modify crystal structure and surface chemistry :

- Nickel doping : Shifts hexagonal CePO₄ to monoclinic phases, altering lattice parameters (XRD peak shifts at 2θ ≈ 25°) ( ).

- Iron substitution : Enhances thermal stability and creates dual acid-redox sites for methane oxidation ().

Methodological tip : Use ICP-OES for dopant quantification and HR-TEM to observe lattice distortions .

Q. Basic: What role does this compound play in environmental remediation, particularly phosphate adsorption?

CeO₂ nanoparticles functionalized with phosphate groups exhibit high phosphate adsorption via ligand exchange and surface complexation . A linear polynomial model (R² = 0.98) optimizes parameters like nanoparticle concentration (0.1–1.0 g/L) and pH (4–7) ( ).

Q. Advanced: How can experimental design (e.g., factorial models) optimize this compound’s adsorption capacity for water treatment?

Use multi-factor experimental designs to assess interactions between variables:

- Factors : pH, initial phosphate concentration, adsorbent dose.

- Response surface methodology (RSM) : Maximizes adsorption capacity (Qmax) by modeling nonlinear relationships ( ).

Case study : Cerium chloride-based systems achieve superior phosphate removal compared to Fe/Al salts, with smaller crystal sizes improving filtration efficiency ( ).

Q. Basic: How is biocompatibility assessed for this compound in biomedical applications?

In vitro assays :

- MTT assay : Measures cell viability after exposure to CePO₄ composites ().

- Degradation tests : Incubate samples in PBS (pH 7.4, 37°C) to simulate physiological conditions ().

Q. Advanced: What mechanisms underlie this compound’s enzyme-mimetic activity (e.g., phosphatase-like behavior)?

Ce³⁺ sites on CeO₂ surfaces hydrolyze phosphate esters via Lewis acid-base interactions . This activity is pH-dependent and mimics natural phosphatases, with catalytic rates adjustable via nanoparticle size and surface modification ( ).

Q. Basic: How can this compound be used in analytical chemistry for phosphate detection?

Ce³⁺ forms insoluble CePO₄ precipitates (Ksp ≈ 2.9×10⁻³⁴), enabling colorimetric or fluorometric detection. A chemosensor using Ce³⁺-carboxybetaine complexes detects phosphate at μM levels via fluorescence quenching ( ).

Q. Advanced: What strategies improve selectivity in cerium-based phosphate sensors to avoid interference from anions (e.g., SO₄²⁻, Cl⁻)?

類似化合物との比較

UV Protection Performance

Cerium phosphates are compared with cerium oxide (CeO₂) and composites for sunscreen applications:

Key Findings :

- Ce(IV) phosphate exhibits higher UV protection (SPF 22.3) than Ce(III) phosphate (SPF 18.7) due to enhanced UV-A/UV-B absorption .

- CePO₄/CeO₂ composites show superior SPF (25.1) but higher photocatalytic activity, limiting their use in sunscreens compared to pure cerium phosphates .

Catalytic Activity

Cerium phosphate is compared with cerium oxide (CeO₂), iron–this compound, and copper phosphate in catalytic applications:

Key Findings :

- CePO₄ enhances ribose formation in nucleotide synthesis, acting as both reactant and photocatalyst .

- CeO₂ loses phosphatase-like activity upon oxidation to Ce⁴⁺, while CePO₄ retains catalytic stability .

- Phosphate ions inhibit CeO₂’s SOD mimetic activity by binding to Ce³⁺ sites, altering redox behavior .

Ion Exchange and Adsorption

Comparison with zirconium phosphate and polystyrene-based ion exchangers:

Key Findings :

- Ce(IV) phosphate’s high phosphate affinity (Kass = 3.98×10⁷ M⁻¹) makes it superior for selective phosphate detection .

- Zirconium phosphate exhibits higher ion exchange capacity (6.8 meq/g) but lower selectivity compared to Ce(IV) phosphate .

Structural and Morphological Variants

Synthesis conditions and doping effects on this compound nanostructures:

Key Findings :

- Hexagonal CePO₄ nanorods synthesized at pH 1 exhibit enhanced photoluminescence (93,600 vs. 8,247 at pH 9) .

- Doping with Mn²⁺ or Co²⁺ introduces monoclinic phases, altering magnetic susceptibility without surface segregation .

Bioremediation and Phosphate Removal

Performance in environmental applications:

Key Findings :

特性

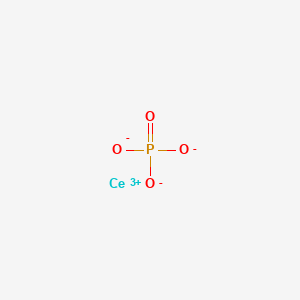

CAS番号 |

13454-71-2 |

|---|---|

分子式 |

CeH3O4P |

分子量 |

238.11 g/mol |

IUPAC名 |

cerium;phosphoric acid |

InChI |

InChI=1S/Ce.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChIキー |

PAFFVEYJXFIATB-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[Ce+3] |

正規SMILES |

OP(=O)(O)O.[Ce] |

Key on ui other cas no. |

13454-71-2 |

同義語 |

cerium phosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。